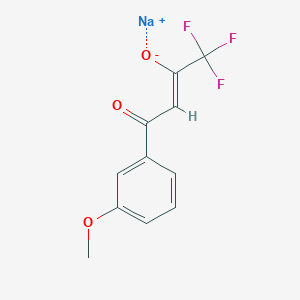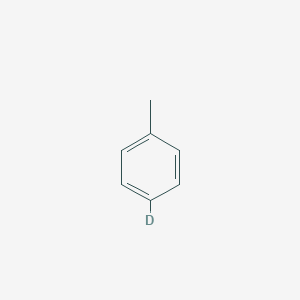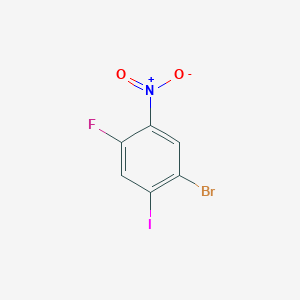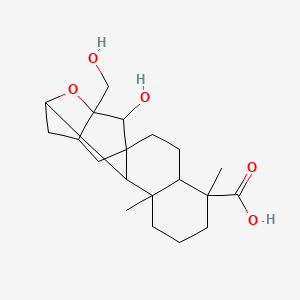
sodium (2Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (2Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenyl group, and a butenolate moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Natrium (2Z)-1,1,1-Trifluor-4-(3-Methoxyphenyl)-4-oxobut-2-en-2-olat erfolgt typischerweise in einem mehrstufigen Prozess. Eine gängige Methode ist die Knoevenagel-Kondensationsreaktion, bei der ein Aldehyd (z. B. 4-Hydroxy-3-methoxybenzaldehyd) mit einem Malonsäurederivat in Gegenwart einer Base reagiert, um das gewünschte Produkt zu bilden . Die Reaktionsbedingungen umfassen häufig die Verwendung eines Lösungsmittels wie Ethanol und eines Katalysators wie Piperidin, um die Kondensationsreaktion zu erleichtern.
Industrielle Produktionsverfahren
In einer industriellen Umgebung kann die Produktion dieser Verbindung großtechnische Batchreaktionen unter Verwendung ähnlicher Synthesewege umfassen. Der Prozess wäre auf Ausbeute und Reinheit optimiert, wobei Reaktionsparameter wie Temperatur, Druck und Reaktionszeit sorgfältig kontrolliert werden. Die Verwendung von Durchflussreaktoren könnte ebenfalls untersucht werden, um die Effizienz und Skalierbarkeit zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Natrium (2Z)-1,1,1-Trifluor-4-(3-Methoxyphenyl)-4-oxobut-2-en-2-olat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder andere reduzierte Formen umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.
Substitution: Reagenzien wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) können Substitutionsreaktionen erleichtern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole erzeugen könnte. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was zu einer Vielzahl von Derivaten führt.
Wissenschaftliche Forschungsanwendungen
Natrium (2Z)-1,1,1-Trifluor-4-(3-Methoxyphenyl)-4-oxobut-2-en-2-olat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Derivate der Verbindung können eine biologische Aktivität aufweisen, was sie zu einem Kandidaten für die Medikamentenfindung und -entwicklung macht.
Industrie: Es kann bei der Herstellung von Spezialchemikalien, Polymeren und Materialien mit einzigartigen Eigenschaften verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den Natrium (2Z)-1,1,1-Trifluor-4-(3-Methoxyphenyl)-4-oxobut-2-en-2-olat seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielen. Diese Ziele können Enzyme, Rezeptoren oder andere Proteine sein, die eine Rolle in verschiedenen biochemischen Stoffwechselwegen spielen. Die Trifluormethylgruppe und die Methoxyphenylgruppe der Verbindung tragen zu ihrer Bindungsaffinität und Spezifität bei und beeinflussen ihre biologische Aktivität.
Wirkmechanismus
The mechanism by which sodium (2Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s trifluoromethyl group and methoxyphenyl moiety contribute to its binding affinity and specificity, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Triazole: Bekannt für ihre neuroprotektiven und entzündungshemmenden Eigenschaften.
Oxadiazole: Diese Verbindungen finden Anwendung in der medizinischen Chemie und Materialwissenschaft.
Einzigartigkeit
Natrium (2Z)-1,1,1-Trifluor-4-(3-Methoxyphenyl)-4-oxobut-2-en-2-olat ist aufgrund seiner spezifischen Kombination funktioneller Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein der Trifluormethylgruppe erhöht seine Stabilität und Lipophilie, während die Methoxyphenylgruppe zu seiner potenziellen biologischen Aktivität beiträgt.
Eigenschaften
Molekularformel |
C11H8F3NaO3 |
|---|---|
Molekulargewicht |
268.16 g/mol |
IUPAC-Name |
sodium;(Z)-1,1,1-trifluoro-4-(3-methoxyphenyl)-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C11H9F3O3.Na/c1-17-8-4-2-3-7(5-8)9(15)6-10(16)11(12,13)14;/h2-6,16H,1H3;/q;+1/p-1/b10-6-; |
InChI-Schlüssel |
XNCWFTTWQFLVMS-OTUCAILMSA-M |
Isomerische SMILES |
COC1=CC=CC(=C1)C(=O)/C=C(/C(F)(F)F)\[O-].[Na+] |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Cycloheptyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12306416.png)
![3-(ethylamino)-2-methyl-N-{1-[(2-methylpropyl)carbamoyl]ethyl}propanamide hydrochloride](/img/structure/B12306430.png)


![[3,4,5-Trihydroxy-6-[2-hydroxy-4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12306461.png)





![(R)-N-((S)-1-(3',5'-Di-tert-butyl-4'-methoxy-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12306501.png)
-(2-oxobenzylidene)ruthenium(II) chloride LatMet](/img/structure/B12306502.png)
![rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans](/img/structure/B12306510.png)
![6-(4-Methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B12306511.png)
